5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a substitution reaction, where a fluorophenyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the triazole ring or the cyclopropyl group may be oxidized under specific conditions.
Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring or cyclopropyl group.
Reduction: Reduced forms of the triazole ring or carboxylic acid group.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- 4-(cyclopropyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Uniqueness
5-cyclopropyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of a cyclopropyl group, a fluorophenyl group, and a triazole ring. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
5-cyclopropyl-1-(2-fluorophenyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-8-3-1-2-4-9(8)16-11(7-5-6-7)10(12(17)18)14-15-16/h1-4,7H,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOLNTQGSPIENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC=C3F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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